2,2,8,8-Tetramethyl-4-phenyl-3,7-dioxa-2,8-disilanonane
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Overview
Description
2,2,8,8-Tetramethyl-4-phenyl-3,7-dioxa-2,8-disilanonane is a chemical compound with the molecular formula C14H24O2Si2 It is characterized by the presence of two silicon atoms, two oxygen atoms, and a phenyl group attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-4-phenyl-3,7-dioxa-2,8-disilanonane typically involves the reaction of tetramethylsilane with phenyl-substituted diols under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure the quality and consistency of the final product. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,2,8,8-Tetramethyl-4-phenyl-3,7-dioxa-2,8-disilanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous solvents under inert atmosphere.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are performed under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Nitro- or halogen-substituted derivatives
Scientific Research Applications
2,2,8,8-Tetramethyl-4-phenyl-3,7-dioxa-2,8-disilanonane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds, which are important in materials science and catalysis.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques, such as magnetic resonance imaging (MRI), due to its unique magnetic properties.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, which have applications in electronics, automotive, and construction industries.
Mechanism of Action
The mechanism of action of 2,2,8,8-Tetramethyl-4-phenyl-3,7-dioxa-2,8-disilanonane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can enhance its reactivity and facilitate catalytic processes. Additionally, its unique structural properties allow it to interact with biological membranes, potentially influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane: Lacks the phenyl group, resulting in different chemical and physical properties.
2,2,8,8-Tetramethyl-5-[(trimethylsilyl)oxy]-3,7-dioxa-2,8-disilanonane: Contains an additional trimethylsilyl group, which affects its reactivity and applications.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Contains a phosphorus atom and additional oxygen atoms, leading to different chemical behavior and uses.
Uniqueness
2,2,8,8-Tetramethyl-4-phenyl-3,7-dioxa-2,8-disilanonane is unique due to the presence of both silicon and phenyl groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions further enhances its versatility and utility in scientific studies.
Properties
CAS No. |
62559-29-9 |
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Molecular Formula |
C15H28O2Si2 |
Molecular Weight |
296.55 g/mol |
IUPAC Name |
trimethyl-(1-phenyl-3-trimethylsilyloxypropoxy)silane |
InChI |
InChI=1S/C15H28O2Si2/c1-18(2,3)16-13-12-15(17-19(4,5)6)14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3 |
InChI Key |
FTSMDORKQHCVRJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCC(C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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